
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine typically involves the reaction of 2-chloro-6-hydroxypyridine with 2-methyl-2H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole moiety to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives of the triazole moiety.
Applications De Recherche Scientifique
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of neuroprotective and anti-inflammatory agents.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-methylpyridine: Similar in structure but lacks the triazole moiety.
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro group and a different heterocyclic ring.
2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Features a benzotriazole moiety instead of a triazole.
Uniqueness
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1184913-59-4 |
|---|---|
Formule moléculaire |
C9H9ClN4O |
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
2-chloro-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine |
InChI |
InChI=1S/C9H9ClN4O/c1-14-8(11-6-12-14)5-15-9-4-2-3-7(10)13-9/h2-4,6H,5H2,1H3 |
Clé InChI |
ZHLRXIVDCONTDN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)COC2=NC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



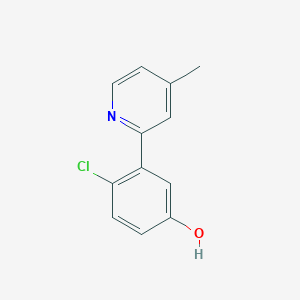

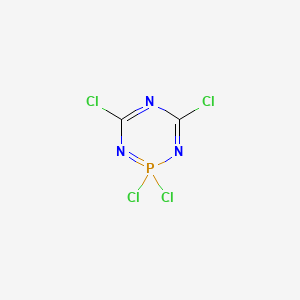
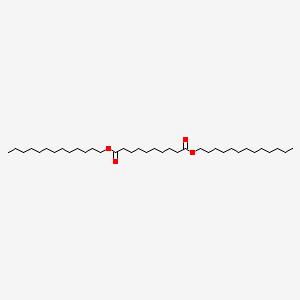
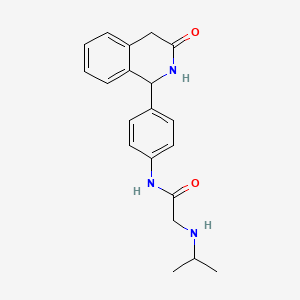


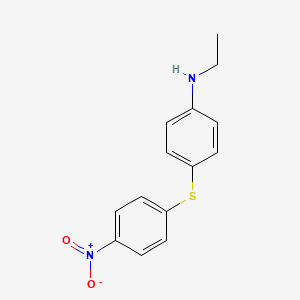
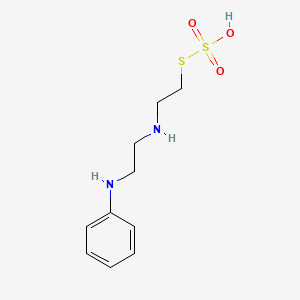
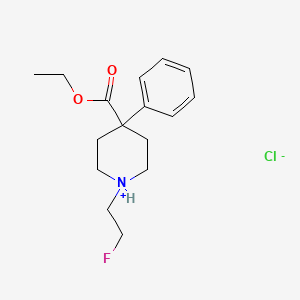
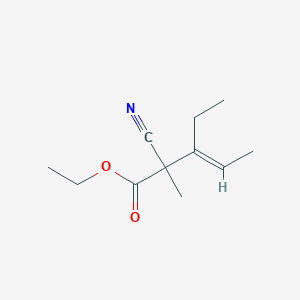
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

